molecular formula C8H4BrClN2O2 B13651281 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid

4-Bromo-7-chloro-1H-indazole-3-carboxylic acid

Cat. No.: B13651281
M. Wt: 275.48 g/mol
InChI Key: MGUBCBJMKHSHCF-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid typically involves the bromination and chlorination of indazole derivatives. One common method starts with the bromination of 2,6-dichlorobenzonitrile, followed by cyclization with hydrazine to form the indazole core . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper acetate (Cu(OAc)2) to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states or dehalogenated products .

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-chloro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the indazole core makes it a versatile building block for various synthetic and research applications .

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

4-bromo-7-chloro-2H-indazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-3-1-2-4(10)6-5(3)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14)

InChI Key

MGUBCBJMKHSHCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2C(=C1)Br)C(=O)O)Cl

Origin of Product

United States

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